molecular formula C11H11FN2O3 B1307676 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one CAS No. 439097-58-2

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

Cat. No. B1307676
M. Wt: 238.21 g/mol
InChI Key: BMXFDVAJYBTGRC-UHFFFAOYSA-N
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Description

The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a chemical that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that have been synthesized and analyzed for their crystal structures, thermal stability, and reactivity with amines.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with nitrophenyl-fluorinated ethenes or ethanes. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to the formation of a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through a complex mechanism that involves primary and secondary amines . Another related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, was synthesized and characterized by various spectroscopic methods, indicating the versatility of fluoro-nitrophenyl compounds in synthesis .

Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the molecular structures of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with specific lattice parameters, and the packing studies reveal several intermolecular interactions that stabilize the crystal lattice . Another compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group and exhibits a non-planar butadiene unit .

Chemical Reactions Analysis

The reactivity of fluoro-nitrophenyl compounds with amines has been extensively studied. Primary and secondary amines react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to yield fluorinated aminoethenes and aminoethanes, with the reaction being catalyzed by tertiary amines and certain bases . The kinetics and mechanism of these reactions have been explored, revealing complex multi-step processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrophenyl compounds are influenced by their molecular structure. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined using thermal analysis techniques . The crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows weak intermolecular interactions that form chains in the crystal, which could affect its physical properties . Additionally, the non-linear optical properties of 1-(4-Nitrophenyl)-4-piperidinol, which has a similar nitrophenyl-piperidine structure, suggest potential applications in optical materials .

Scientific Research Applications

Reactivity and Mechanism

  • Kinetic Studies and Reaction Mechanisms

    The kinetics and mechanism of the reaction of compounds like 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one with various bases have been studied. For example, Jarczewski et al. (1986) explored the reaction kinetics of similar compounds with piperidine and pyrrolidine bases, discussing a multistep mechanism, including a pre-equilibrium followed by fast addition-elimination steps (Jarczewski, Schroeder, & Dworniczak, 1986).

  • Nucleophilic Attack Studies

    Leffek and Maciejewska (1986) investigated the reaction of primary and secondary amines with similar compounds, revealing insights into the reaction kinetics and the catalysis by tertiary amines and bases (Leffek & Maciejewska, 1986).

Synthetic Applications

  • Corrosion Inhibition Properties

    Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, which can have implications for the use of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one (Kaya et al., 2016).

  • Radiotracer Synthesis for PET Imaging

    Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds using nucleophilic displacement, which could be relevant for creating PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Crystallography and Thermal Studies

  • Crystal Structure Analysis: Awasthi et al. (2014) synthesized 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, closely related to the compound of interest, and performed crystallographic and thermal studies, providing insights into the structural and stability characteristics (Awasthi, Sharma, Yadav, & Pandey, 2014).

Advanced Synthesis Techniques

  • Pd-Catalyzed Synthesis

    García-Vázquez et al. (2021) reported a method for synthesizing fluorinated N-heterocycles, potentially relevant for creating derivatives of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

  • Exploratory Process Development

    Yang et al. (2014) developed a cost-effective route for large-scale preparation of a novel antibacterial candidate involving a nucleophilic SNAr reaction, which could be applicable to the synthesis of compounds like 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).

Future Directions

The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFDVAJYBTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396090
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

CAS RN

439097-58-2
Record name 1-(2-fluoro-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-piperidone monohydrate hydrochloride (258.7 g, 1.68 mol) and diisopropylethylamine (590 ml, 3.39 mol) in acetonitrile (2.5 liter) is added 3,4-difluoronitrobenzene (186.3 ml, 1.68 mol). The mixture is heated to 80° C. and stirred overnight. The solvent is cooled to ambient temperature and removed under reduced pressure. The residue is partitioned between ethyl acetate and 10% aqueous HCl (1.20 liter each). The layers are shaken, and the organic layer is separated and washed with 10% HCl and saline (800 ml each). The organic layer is dried over MgSO4 and filtered. As the solvent is removed under reduced pressure a solid begins to precipitate out (˜¼ volume). The resulting slurry is cooled to 0–5° C. and filtered to afford 333.7 g of the title compound, 1H NMR (400 MHz, CDCl3) δ 2.65 (m, 4H), 3.65 (m, 4H), 6.98 (m, 1H), 7.26 (s, 1H), 8.00 (m, 1H).
Quantity
258.7 g
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590 mL
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186.3 mL
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2.5 L
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-piperidinone (9.7 g, 63 mmol) and dry potassium carbonate (21.6 g, 157 mmol) in DMF (30 ml) was added 3,4-difluoro nitrobenzene (10 g, 63 mmol) and reaction mixture was heated to 90° C. for 3 h. The reaction mixture was poured into ice-water arid extracted with ethyl acetate (100 ml×2). Combined organic layer was washed with water followed by brine and dried over sodium sulfate. Evaporation of volatiles and purification of the resulting residue by silica gel column chromatography (ethyl acetate/pet. ether, 1:4) yielded the title compound (7 g, 50%).
Quantity
9.7 g
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reactant
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21.6 g
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30 mL
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solvent
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10 g
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reactant
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ice water
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0 (± 1) mol
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reactant
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Yield
50%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com

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